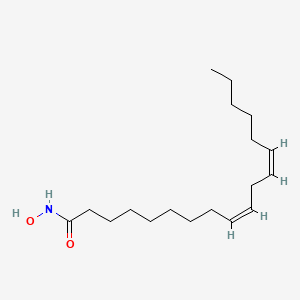
linoleyl hydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
linoleyl hydroxamic acid is a compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a hydroxyl group and a double bond at the 9th and 12th positions of the octadeca chain. This compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of linoleyl hydroxamic acid typically involves the hydroxylation of octadeca-9,12-dienoic acid. This can be achieved through various methods, including:
Chromatographic Techniques: The compound can be isolated from natural sources such as Eichhornia crassipes using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods.
Chemical Synthesis: The chemical synthesis involves the reaction of octadeca-9,12-dienoic acid with hydroxylamine under controlled conditions to form the hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques and spectroscopic methods is essential for the identification and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
linoleyl hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
linoleyl hydroxamic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying fatty acid derivatives and their reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of linoleyl hydroxamic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and metabolic pathways. For example, it may bind to peroxisome proliferator-activated receptors and modulate their activity, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,12Z)-Octadeca-9,12-dienoic acid: A similar compound with a double bond at the 9th and 12th positions but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadecadienoic acid: Another hydroxylated derivative with the hydroxyl group at the 11th position.
Uniqueness
linoleyl hydroxamic acid is unique due to its specific hydroxylation pattern and the presence of the amide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
29204-26-0 |
|---|---|
Molekularformel |
C18H33NO2 |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(9Z,12Z)-N-hydroxyoctadeca-9,12-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h6-7,9-10,21H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- |
InChI-Schlüssel |
ICBBTPIZRNITQC-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
Synonyme |
linoleate-hydroxamic acid linoleic acid hydroxamate linoleyl hydroxamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















